molecular formula C33H65N5O7S B612806 Palmitoyl-Lysyl-Dioxymethiony-Lysine CAS No. 1447824-23-8

Palmitoyl-Lysyl-Dioxymethiony-Lysine

Cat. No. B612806
CAS RN: 1447824-23-8
M. Wt: 675.96
InChI Key:
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Description

Palmitoyl-Lysyl-Dioxymethiony-Lysine, also known as Palmitoyl Tripeptide-38, is a complex molecule that has drawn much attention due to its potential biological activities . This molecule is a peptide consisting of four amino acids: palmitoyl, lysyl, dioxymethiony, and lysine . It has a molecular formula of C33H65N5O7S and a molecular weight of 676.0 g/mol .


Synthesis Analysis

The synthesis of this compound involves the condensation of an amino acid (almost always serine) with an acyl-CoA (the acyl group of, usually, but not always, the 16-carbon fatty acid palmitate) to generate 3-ketodihydrosphingosine . This reaction is mediated by the enzyme serine palmitoyltransferase (SPT) .


Molecular Structure Analysis

The molecular structure of this compound is complex and flexible . The InChI string for this compound is InChI=1S/C33H65N5O7S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-22-30 (39)36-27 (20-16-18-24-34)31 (40)37-28 (23-26-46 (2,44)45)32 (41)38-29 (33 (42)43)21-17-19-25-35/h27-29H,3-26,34-35H2,1-2H3, (H,36,39) (H,37,40) (H,38,41) (H,42,43)/t27-,28-,29-/m0/s1 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 676.0 g/mol and a computed XLogP3-AA value of 3 . It has a hydrogen bond donor count of 6 .

Scientific Research Applications

Anti-Aging and Cosmetic Applications

  • Cosmetic Formulations

    Palmitoyl peptides, including palmitoylated pentapeptide variants, are used as anti-aging agents in cosmetics. A study developed a LC-MS/MS analytical procedure for their detection in cosmetic formulations, demonstrating the influence of the formulation on the availability of these peptides in anti-wrinkle creams (Chirita et al., 2009).

  • Skin Improvement

    A synthetic material, palmitoyl pentapeptide (palmitoyl‐lysine‐threonine‐threonine‐lysine‐serine), was designed as a topical agent to stimulate collagen production, showing significant improvement in reducing wrinkles and fine lines in clinical studies (Robinson et al., 2005).

Drug and Gene Delivery

  • Gene Delivery Systems

    Modified amino acid homopolymers, including palmitoylated lysine, have been investigated as nonviral gene delivery systems. These amphiphilic amino acid-based polymers show potential for effective gene expression with reduced cytotoxicity (Brown et al., 2000).

  • Drug Delivery Agents

    The study of amphiphilic poly-L-lysine graft copolymers, with varying levels of grafted methoxypolyethylene glycol and palmitic acid, has shown potential in the assembly of polymeric bilayer vesicles for drug and gene delivery (Wang et al., 2001).

Antibacterial Properties

  • Antibacterial Activity: Derivatives of L-lysine peptides, including those of Nalpha-palmitoyl-L-lysyl-L-lysine, exhibit antibacterial properties. Their chemical structure has been correlated with antibacterial activity (Dąbrowska et al., 1976).

Additional Applications

  • Lysis of Bacteria

    Synthetic palmitoyl carnitine, structurally similar to palmitoylated lysine, has been used effectively for the lysis of bacteria, demonstrating higher lytic activity than lysozyme (Lee et al., 1993).

  • Biological Functions

    Studies on lysozyme binding to phospholipid bilayers, including palmitoylated variants, reveal insights into its antimicrobial, antitumor, and immune-modulatory activities. These interactions have implications for protein fibrillogenesis and cytotoxicity in vivo (Gorbenko et al., 2007).

  • Monolayer Structure Analysis

    The study of palmitoyl-(R)-lysine monolayers on water has contributed to the understanding of structural matches between monolayers and crystal growth, relevant to biological membranes and optical applications (Wolf et al., 1987).

Future Directions

Future research on Palmitoyl-Lysyl-Dioxymethiony-Lysine could focus on understanding the roles of palmitoylation and myristoylation in cancer initiation and pathogenesis . Additionally, the potential therapeutic targets and clinical research progress of protein lipidation could be explored .

Mechanism of Action

Target of Action

Palmitoyl-Lysyl-Dioxymethiony-Lysine, also known as Palmitoyl Tripeptide-38, is a synthetic lipopeptide that primarily targets the extracellular matrix (ECM) . It is known to interact with Programmed cell death protein 1 (PD-1) , a crucial anticancer target . The compound’s action on PD-1 is significant in the context of cancer treatment, where alternative targeting strategies are being explored due to the relatively low response rate and acquired resistance to existing antibody drugs .

Mode of Action

This compound acts as a matrikine-mimetic peptide that stimulates the production of more than six essential components of the ECM . It interacts with its targets through a process known as palmitoylation , a reversible lipid modification that controls the distribution of proteins within different subcellular compartments . This modification allows for rapid regulation of the function of many cellular proteins .

Biochemical Pathways

The compound’s action affects several biochemical pathways. In the epidermis , it promotes the production of laminins, fibronectin, hyaluronic acid (HA), and CD44 protein, which is responsible for anchoring HA in the ECM . In the dermis , it stimulates the synthesis of collagens (I, III, and IV), fibronectin, and HA . Additionally, this lipopeptide promotes the production of aquaporins , specialized proteins that play an essential role in water retention and distribution in the skin and other tissues .

Pharmacokinetics

This compound is designed to penetrate deep into the dermis to boost the production of collagen and the synthesis of HA . This allows the compound to have a significant impact on the skin’s appearance and health.

Result of Action

The compound provides noticeable and clinically proven filling and anti-wrinkle effects, acting on multiple skin layers such as the epidermis, the dermal-epidermal junction, and the dermis . It fights against signs of dermal aging (including fine lines and deep wrinkles), improves the condition, and minimizes skin imperfections, exposing a youthful, healthy, and radiant appearance .

Action Environment

The action of this compound is influenced by environmental factors. DNA array tests showed that the compound enhances the expression of genes responsible for the skin’s lipid barrier function, improving protection against external influences and reducing transdermal moisture loss . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as humidity, temperature, and the presence of other substances on the skin.

properties

{ "Design of the Synthesis Pathway": "The synthesis of Palmitoyl-Lysyl-Dioxymethiony-Lysine can be achieved through solid-phase peptide synthesis.", "Starting Materials": [ "Palmitic acid", "Lysine", "Fmoc-Lys-OH", "Boc-Lys(Mmt)-OH", "Dioxymethionine", "O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU)", "Diisopropylethylamine (DIPEA)", "N,N-dimethylformamide (DMF)", "Dichloromethane (DCM)", "Triisopropylsilane (TIS)", "Trifluoroacetic acid (TFA)", "Ethyl ether", "Acetonitrile" ], "Reaction": [ "Activation of Fmoc-Lys-OH with HBTU and DIPEA in DMF", "Coupling of activated Fmoc-Lys-OH to Palmitic acid in DMF using HBTU and DIPEA", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Boc-Lys(Mmt)-OH to the deprotected Palmitoyl-Lysine in DMF using HBTU and DIPEA", "Deprotection of Mmt group with TFA in DCM:TIS:water (95:2.5:2.5)", "Coupling of Dioxymethionine to the deprotected Palmitoyl-Lysyl-Lysine in DMF using HBTU and DIPEA", "Final deprotection and cleavage of the peptide from the resin with TFA in DCM:TIS:water (95:2.5:2.5)", "Purification of the crude peptide by preparative HPLC", "Characterization of the purified peptide by analytical HPLC and mass spectrometry" ] }

CAS RN

1447824-23-8

Molecular Formula

C33H65N5O7S

Molecular Weight

675.96

sequence

Pal-Lys-Met(O2)-Lys-OH

storage

Common storage 2-8℃,long time storage -20℃.

synonyms

Palmitoyl-Lysyl-Dioxymethiony-Lysine

Origin of Product

United States

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